3-(4-Methoxyphenyl)isonicotinic acid
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Overview
Description
3-(4-Methoxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It features a methoxyphenyl group attached to the third position of the isonicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)isonicotinic acid.
Reduction: 3-(4-Methoxyphenyl)isonicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: The parent compound with a carboxylic acid group at the fourth position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the third position of the pyridine ring.
Picolinic acid: Another isomer with the carboxylic acid group at the second position of the pyridine ring.
Uniqueness
3-(4-Methoxyphenyl)isonicotinic acid is unique due to the presence of the methoxyphenyl group, which can significantly alter its chemical properties and biological activity compared to its isomers. This modification can enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-4-2-9(3-5-10)12-8-14-7-6-11(12)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLJXXVBGINPOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687139 |
Source
|
Record name | 3-(4-Methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258618-34-6 |
Source
|
Record name | 3-(4-Methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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